molecular formula C15H18N4O4 B2766507 (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate CAS No. 1798418-94-6

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate

Cat. No. B2766507
M. Wt: 318.333
InChI Key: IBYLJVXXONJFNO-UHFFFAOYSA-N
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Description

“(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate” is a chemical compound with the CAS Number: 1798418-94-6. It has a linear formula of C15H18N4O4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H18N4O4/c1-15(2,3)22-14(21)18-9-12(17)19-23-13(20)11-6-4-10(8-16)5-7-11/h4-7,9,19H,17H2,1-3H3,(H,18,21) . The molecular weight of the compound is 318.33 .


Physical And Chemical Properties Analysis

This compound has a melting point range of 184 - 186 degrees Celsius . The compound is solid in its physical form .

Scientific Research Applications

Synthesis and Characterization of Polyimides

(Butt et al., 2005) explored the synthesis and characterization of new diamines, including those related to the specified chemical compound. These diamines were polymerized with various anhydrides to produce polyimides with varying solubility, thermal degradation temperatures, and glass transition temperatures.

Carbene Structure of Stable Acyl Anion Equivalents

(Hill et al., 1997) investigated stable carbenes, which are crucial in understanding the structure and reactivity of compounds similar to the one . They focused on the stability and structural characteristics of these carbenes, providing insights into the behavior of such compounds in chemical reactions.

Dabigatran Etexilate Tetrahydrate

(Liu et al., 2012) studied Dabigatran etexilate tetrahydrate, a compound related to the specified chemical. Their research detailed the crystal structure and intramolecular interactions, providing a deeper understanding of its molecular characteristics.

Reactivity of Metal Ions with Cysteinyldopa Model Compounds

(Tesema et al., 2008) explored how metal ions interact with cysteinyldopa model compounds, similar in structure to the specified compound. Their findings highlight the influence of metal ions and counterions on the reactivity and stability of such compounds.

Rhodamine-Based Dual Chemosensor for Metal Ions

(Roy et al., 2019) developed a rhodamine-based compound as a dual chemosensor for detecting metal ions. Their research can be applied to understand the interaction of similar compounds with metal ions, providing a basis for developing sensors or diagnostic tools.

Synthesis of Oxazolidines and Thiazolidines

(Badr et al., 1981) synthesized oxazolidines and thiazolidines from α-amino acid esters. Their work contributes to the understanding of synthesis pathways and potential applications of these and related compounds in various fields.

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-15(2,3)22-14(21)18-9-12(17)19-23-13(20)11-6-4-10(8-16)5-7-11/h4-7H,9H2,1-3H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYLJVXXONJFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NOC(=O)C1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/OC(=O)C1=CC=C(C=C1)C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate

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